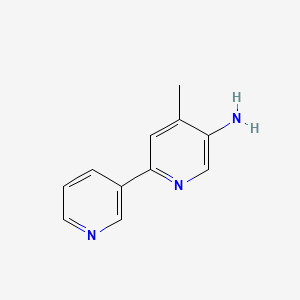![molecular formula C8H8N4O2 B1391181 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1031577-44-2](/img/structure/B1391181.png)
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved through various methods. One approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis : The compound 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been utilized in various chemical reactions. It reacts with alkylamides in liquid ammonia, leading to the formation of amino derivatives, demonstrating its reactive nature and potential in synthesizing new chemical entities (Gulevskaya et al., 1994). Moreover, its reactions with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes result in the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, showcasing its versatility in constructing complex molecular structures (Hamama et al., 2012). Additionally, its interaction with various chemical reagents like 1,3-diketones has been explored, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones and related compounds, indicating its role in synthesizing heterocyclic compounds (Tsupak et al., 2003).
Crystal and Molecular Structure Analysis : The compound has been studied for its crystal and molecular structures, revealing interesting hydrogen bonding patterns and pi-pi stacking interactions. These studies are crucial in understanding the chemical and physical properties of the compound and its derivatives (Trilleras et al., 2009).
Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones : The compound is also a key precursor in the synthesis of various pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. These synthesis processes often involve multi-component reactions, highlighting the compound's role in facilitating complex chemical transformations (Bazgir et al., 2008).
Photophysical Properties and pH-Sensing Application : Derivatives of the compound have been synthesized and characterized, displaying solid-state fluorescence emission and solvatochromism. These properties are instrumental in developing new materials with potential applications in photonics and sensing technologies (Yan et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrimidopyrimidines, have been shown to interact with various targets, including phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrimidopyrimidines, leading to varied biological activities .
Biochemical Pathways
Related compounds have been shown to exhibit antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Result of Action
Related compounds have demonstrated a range of biological activities, suggesting that this compound may have similar effects .
Propiedades
IUPAC Name |
1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-9-3-5-6(10-4)12(2)8(14)11-7(5)13/h3H,1-2H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDKWGPEXSIHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=O)NC(=O)N(C2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















